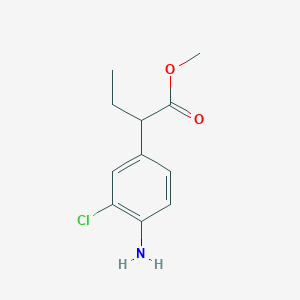
Methyl 3-amino-7-methoxyquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-7-methoxyquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-7-methoxyquinoline-2-carboxylate typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above methods, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-7-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-7-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 3-amino-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with additional biological activities.
Uniqueness
Methyl 3-amino-7-methoxyquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino substituents enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 3-amino-7-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-4-3-7-5-9(13)11(12(15)17-2)14-10(7)6-8/h3-6H,13H2,1-2H3 |
Clé InChI |
MVOXITPWLWEARA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC(=C(C=C2C=C1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13661988.png)



![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)

![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
